molecular formula C9H10FNO5S B2669059 1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene CAS No. 2411296-60-9

1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene

Cat. No.: B2669059
CAS No.: 2411296-60-9
M. Wt: 263.24
InChI Key: BKZXIPKGGHBBAE-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorosulfonyloxy group and a methylamino-oxoethoxy moiety attached to a benzene ring. Its unique structure makes it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene typically involves multiple steps, including the introduction of the fluorosulfonyloxy group and the methylamino-oxoethoxy moiety. One common synthetic route involves the reaction of a suitable benzene derivative with fluorosulfonyl chloride under controlled conditions to introduce the fluorosulfonyloxy group. This is followed by the reaction with a methylamino-oxoethoxy precursor to complete the synthesis. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and the use of catalysts .

Chemical Reactions Analysis

1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyloxy group to other functional groups, such as hydroxyl or amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyloxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biological processes. The methylamino-oxoethoxy moiety may also contribute to the compound’s activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO5S/c1-11-9(12)6-15-7-3-2-4-8(5-7)16-17(10,13)14/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZXIPKGGHBBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC(=CC=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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